molecular formula C7H5Cl2N3 B1393023 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-86-2

2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1393023
CAS No.: 1060815-86-2
M. Wt: 202.04 g/mol
InChI Key: YXPYVRKJOFGHQI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key chemical intermediate in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of biologically active molecules. Its core structure is a 7-deazapurine analog, which is privileged in the design of kinase inhibitors . The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are excellent leaving groups, allowing for sequential nucleophilic substitution to introduce diverse amine functionalities, thereby creating a library of targeted compounds . The methyl group at the 5 position fine-tunes the electronic properties and steric profile of the core system, which can be critical for optimizing binding affinity and selectivity toward specific biological targets . This compound is primarily valued for its application in developing potent enzyme inhibitors. Researchers extensively utilize this scaffold to create molecules that act as ATP-competitive inhibitors for various kinases implicated in disease pathways . Notably, analogs based on the 7H-pyrrolo[2,3-d]pyrimidine core have demonstrated significant inhibitory activity against p21-activated kinase 4 (PAK4), which is overexpressed in numerous cancers such as breast, pancreatic, and gastric cancers . Furthermore, this structural motif is employed in the synthesis of inhibitors for receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), showing promising antiangiogenic and antitumor efficacy in preclinical models . The compound therefore represents a critical starting material for researchers working in oncology and signal transduction, aiming to develop new therapeutic agents for non-small cell lung cancer (NSCLC) and other malignancies . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPYVRKJOFGHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680674
Record name 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-86-2
Record name 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The compound’s interactions with biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effect on cellular processes.

Biological Activity

2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1060815-86-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₅Cl₂N₃
  • Molecular Weight : 202.04 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms and a methyl group at specific positions.

Pharmacological Profile

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

  • Mechanism of Action : The compound has shown significant inhibitory effects on cancer cell proliferation. For instance, it demonstrated an IC₅₀ value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while exhibiting a much lower effect on non-cancerous MCF10A cells, indicating a high selectivity index for cancer cells .
  • In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound led to a marked reduction in lung metastasis compared to known treatments like TAE226. The study confirmed its efficacy in inhibiting tumor growth and metastasis in vivo .

Antiviral Activity

The compound also exhibited antiviral properties against influenza viruses. It showed significant efficacy against both Oseltamivir-sensitive and resistant strains, with a demonstrated ability to reduce viral loads significantly in infected mice models .

Safety Profile

In toxicity assessments conducted on Kunming mice, this compound did not exhibit acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development as a therapeutic agent .

Comparative Biological Activity Table

Activity Type IC₅₀ Value Model/Cell Line Comments
Anticancer0.126 μMMDA-MB-231Selective for cancer cells
AntiviralN/AInfluenza-infected miceEffective against resistant strains
Toxicity>2000 mg/kgKunming miceNo acute toxicity observed

Case Studies and Research Findings

  • Anticancer Studies : A study reported that the compound inhibited cell proliferation in multiple breast cancer cell lines with varying selectivity indices compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had higher IC₅₀ values in similar assays .
  • Antiviral Efficacy : Another research effort demonstrated that the compound effectively reduced viral replication in infected lung tissues of mice models, highlighting its potential as an antiviral agent .
  • Pharmacokinetic Profile : The pharmacokinetics of the compound revealed an oral bioavailability of approximately 31.8% and clearance rate of 82.7 mL/h/kg post intravenous administration, suggesting good absorption characteristics suitable for oral formulations .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[2,3-d]pyrimidine Family

Key structural analogs differ in substituent patterns, which critically influence their chemical and biological properties:

Table 1: Substituent and Property Comparison
Compound Name Substituents Molecular Weight Key Features Applications/Activity References
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 4-Cl, 5-CH₃ 202.04 High reactivity (Cl groups), moderate lipophilicity Intermediate for antifolate agents
4-Amino-5-methylfuro[2,3-d]pyrimidine 4-NH₂, 5-CH₃, fused furan - Enhanced hydrogen-bonding capacity Antibiotic scaffolds
LY231514 (Pemetrexed) 2-NH₂, 5-CH₂Ph, Glu sidechain ~471.4 Polyglutamation-dependent inhibition of TS, DHFR, GARFT Anticancer (Phase II clinical trials)
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 5-F, 7-CH₃ 185.59 Increased electronegativity (F), improved metabolic stability Kinase inhibitor precursor
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-(4-F-C₆H₄), 7-(4-MeO-C₆H₄) - Bulky aryl groups; steric hindrance Targeted enzyme inhibition
Key Observations:
  • Reactivity: The dichloro substituents in the target compound enable nucleophilic substitution at positions 2 and 4, distinguishing it from analogs like 4-amino derivatives (e.g., 4-Amino-5-methylfuro[2,3-d]pyrimidine), which prioritize hydrogen-bonding interactions .
  • Lipophilicity : The 5-methyl group increases logP compared to halogen-only analogs (e.g., 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, CAS: 90213-66-4), enhancing membrane permeability .
  • Biological Activity : LY231514’s polyglutamated metabolites inhibit multiple folate enzymes, whereas the target compound’s dichloro-methyl structure is more suited for intermediate roles in synthesizing such bioactive molecules .

Pharmacological and Industrial Relevance

  • Antifolate Potential: The target compound’s dichloro groups align with LY231514’s TS inhibition mechanism but lack the glutamate sidechain necessary for polyglutamation-dependent activity .
  • Biochemical Tools : Analogs like 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 876343-10-1) serve as radiolabeling intermediates, whereas the 5-methyl group in the target compound may reduce halogen-mediated toxicity .
  • Industrial Use : The compound’s commercial availability (e.g., from CymitQuimica) underscores its role in high-throughput drug discovery, contrasting with specialized derivatives like SEM-protected analogs (e.g., 1404364-72-2) used in niche syntheses .

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A general approach includes:

  • Methyl group introduction : Alkylation at position 5 using methyl-containing precursors during pyrrolo[2,3-d]pyrimidine ring formation, analogous to ethyl group incorporation in 4-chloro-5-ethyl derivatives .
  • Chlorination : Sequential or selective chlorination at positions 2 and 4 using reagents like POCl₃ or PCl₅ under reflux conditions. For example, 2,4-dichloro intermediates are synthesized via chlorination of hydroxylated precursors .
  • Purification : Recrystallization from solvents such as methanol or isopropanol improves purity .

Q. How can researchers confirm the structural identity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR detect methyl (δ ~2.5 ppm for CH₃) and aromatic protons (δ ~8.0–9.0 ppm for pyrimidine ring). Chlorine substituents cause deshielding in adjacent carbons .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₇H₆Cl₂N₃) .
  • X-ray crystallography : Resolves crystal packing and confirms substituent positions, as seen in related pyrrolo[2,3-d]pyrimidine derivatives .

Advanced Research Questions

Q. How do substituent positions (2,4-dichloro and 5-methyl) influence kinase inhibition activity?

  • Steric and electronic effects : The 5-methyl group enhances hydrophobic interactions in kinase active sites, while 2,4-dichloro substituents increase electrophilicity, improving binding to ATP-binding pockets (e.g., CHK1 or EGFR kinases) .
  • Selectivity : Methyl at position 5 may reduce off-target effects compared to bulkier alkyl groups (e.g., ethyl), as seen in analogs .
  • Data-driven optimization : Compare IC₅₀ values against kinase panels to map substituent contributions .

Q. What strategies address low yields in nucleophilic substitution reactions during synthesis?

  • Reaction optimization : Increase HCl concentration (e.g., 3 drops conc. HCl in isopropanol) to protonate intermediates and accelerate substitution .
  • Temperature control : Prolonged reflux (12–48 hours) ensures complete conversion, as demonstrated in analogous syntheses .
  • Precursor design : Use electron-withdrawing groups (e.g., cyano) to activate the pyrimidine ring for chlorination .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Purity verification : Employ HPLC or TLC to rule out impurities from incomplete chlorination or side reactions .
  • Assay conditions : Control variables like ATP concentration (for kinase assays) or cell line specificity (e.g., cancer vs. normal cells) .
  • Crystallographic analysis : Validate binding modes to distinguish true activity from assay artifacts .

Methodological Challenges

Q. What are the key challenges in scaling up synthesis while maintaining purity?

  • Byproduct formation : Monitor for di- or tri-chlorinated byproducts via LC-MS and optimize stoichiometry of chlorinating agents .
  • Solvent selection : Use high-boiling solvents (e.g., DMF) for large-scale reactions but ensure thorough removal to avoid cytotoxicity in biological testing .

Q. How can computational tools predict synthetic pathways for novel analogs?

  • Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose routes based on known reactions, e.g., introducing methyl via alkylation before chlorination .
  • Docking studies : Predict bioactivity by modeling interactions with kinase domains (e.g., CHK1’s ATP-binding site) to prioritize analogs for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

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